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Introduction

Black arsenic phosphorus (b-AsP) has emerged as a highly promising two-dimensional (2D)
layered material for next-generation optoelectronic devices.[1][2] This alloy of black phosphorus
and arsenic exhibits a unique combination of desirable properties, including a widely tunable
bandgap, high carrier mobility, and strong in-plane anisotropy.[1][2] By adjusting the arsenic-to-
phosphorus ratio, the bandgap of b-AsP can be precisely engineered, typically ranging from 0.3
eV down to 0.15 eV.[3][4] This tunability allows for the development of photodetectors and
other optoelectronic components that operate in the mid- and long-wave infrared (MWIR and
LWIR) spectral regions, which are critical for applications in thermal imaging, molecular
sensing, and free-space communication.[5][6] Furthermore, b-AsP demonstrates greater
environmental stability compared to its parent compound, black phosphorus, addressing a key
challenge for practical applications.[7][8]

These application notes provide a comprehensive overview of the use of b-AsP in
optoelectronics, with a focus on photodetector fabrication and characterization. Detailed
experimental protocols and quantitative performance data are presented to guide researchers
in this burgeoning field.

Key Optoelectronic Applications
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The tunable bandgap and anisotropic nature of b-AsP make it suitable for a variety of
optoelectronic applications:

e Mid- and Long-Wave Infrared (MWIR/LWIR) Photodetectors: The ability to tune the bandgap
of b-AsP to cover the 3-5 um and 8-14 pum atmospheric windows makes it an excellent
candidate for high-performance infrared detectors.[5][6]

» Polarization-Sensitive Photodetection: The intrinsic in-plane anisotropy of the b-AsP crystal
structure leads to polarization-dependent light absorption, enabling the development of
detectors that can discern the polarization of incident light.[9]

o Broadband Photodetectors: Devices based on b-AsP have demonstrated broadband
detection capabilities, spanning from the visible to the infrared regions.[8]

» High-Speed Photodetectors: The high carrier mobility of b-AsP facilitates rapid photocarrier
collection, leading to fast response times suitable for high-speed optical communication and
imaging systems.[5]

o Flexible Optoelectronics: As a 2D material, b-AsP can be integrated into flexible substrates,
opening up possibilities for wearable and conformable optoelectronic devices.

Quantitative Data Summary

The following tables summarize key performance metrics for b-AsP-based optoelectronic
devices reported in the literature.

Material

. Bandgap (eV) Wavelength Range  Reference
Composition
b-P ~0.3 <4.1pum [3][10]
b-Aso.25P0.75 Tunable Mid-Infrared [10]
b-Aso.4Po.6 Tunable Mid-Infrared [10]
b-Aso.6Po.4 ~0.16 <7.75 um [7]
b-Aso.83Po.17 ~0.15 <8.27 um [5][10]
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Table 1: Composition-Dependent Bandgap of Black Arsenic Phosphorus.

) o Specific
Device Wavelength  Responsivit . Response
Detectivity . Reference
Structure (um) y (AIW) Time
(Jones)
b-
AsP/MoS:2/b-
2.7 x 1010
P 4.6 - - [9]
] ] (blackbody)
Heterojunctio
n
b-Aso.83Po.17 Rise/Fall
Phototransist ~ 3.662 - >4.9x10° times not [5]
or specified
b-Aso.6Po.4
Photodetecto - ~0.882 - - [7]
.
b-As .
118 ps (rise),
Photodetecto  0.52 - 1.55 1.826 - [8]
115 ps (fall)
r
Table 2: Performance Metrics of Black Arsenic Phosphorus Photodetectors.
Material
Property Value . Reference
Composition
Hole Mobility 110 cm3/V-s b-Aso.s3Po.17 [10]
Hole Mobility 307 cm?/V-s b-AsP [4]
Electron Mobility 1977 cm3/V-s b-AsP [4]
On/Off Current Ratio ~2000 b-Aso.83Po.17 [11]
Polarization Extinction
) 35.5at4.6 um b-AsP [9]
Ratio
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Table 3: Electronic and Anisotropic Properties of Black Arsenic Phosphorus.

Experimental Protocols

This section provides detailed protocols for the synthesis of b-AsP crystals and the fabrication
of a basic b-AsP photodetector.

Protocol 1: Synthesis of Black Arsenic Phosphorus (b-
AsxP1-x) Crystals via Chemical Vapor Transport (CVT)

This protocol is adapted from the mineralizer-assisted CVT method.[12]

Materials and Equipment:

High-purity gray arsenic (99.9999%)

High-purity red phosphorus (99.999+%)

Quartz ampoules (e.g., 100 mm length, 8 mm inner diameter)

Tube furnace with programmable temperature control

Vacuum sealing system

Fume hood

Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

e Precursor Preparation: In a fume hood, weigh out gray arsenic and red phosphorus in the
desired molar ratio to achieve the target composition (e.g., for b-Aso.s3Po.17, use a molar
ratio of approximately 0.83:0.17).

e Ampoule Sealing: Place the mixed precursors into a clean quartz ampoule. Evacuate the
ampoule to a high vacuum and seal it using a hydrogen-oxygen torch.
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e Furnace Program: Place the sealed ampoule into a two-zone tube furnace. The following is a
representative heating program, which may require optimization for specific compositions:

o Ramp the furnace to 650 °C over 8 hours.

o Hold at 650 °C for 5 hours.

o Cool down to 550 °C over 7.5 hours.

o Hold at 550 °C for 6 hours.

o Cool down to 500 °C over 8 hours.

o Hold at 500 °C for 8 hours.

o Slowly cool down to room temperature over 20 hours.

o Crystal Harvesting: Carefully remove the ampoule from the furnace. The b-AsP crystals will
have formed in the cooler region of the ampoule. Break the ampoule in a controlled manner
(e.g., by scribing and snapping) inside a glove box or fume hood to harvest the crystals.

Protocol 2: Fabrication of a Black Arsenic Phosphorus
Field-Effect Transistor (FET) Photodetector

This protocol describes the fabrication of a basic back-gated b-AsP photodetector.

Materials and Equipment:

Synthesized b-AsP crystals

Si/SiOz substrate (e.g., 300 nm SiO2)

Mechanical exfoliation tape

Optical microscope

Atomic force microscope (AFM)
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o Electron beam lithography (EBL) or photolithography system

e Electron beam evaporator or thermal evaporator

o Metal targets for contacts (e.g., Cr/Au or Ti/Au)

e Wire bonder

e Probe station with semiconductor device analyzer

e Light source (e.g., tunable laser or monochromator with a lamp)

Procedure:

e Mechanical Exfoliation:
o Press a piece of exfoliation tape onto the b-AsP crystals.
o Repeatedly fold and unfold the tape to cleave the crystals into thin flakes.
o Gently press the tape with the exfoliated flakes onto the Si/SiO2 substrate.
o Slowly peel back the tape, leaving thin b-AsP flakes on the substrate.

» Flake Identification and Characterization:
o Use an optical microscope to locate suitable thin flakes.

o Use AFM to determine the thickness of the selected flakes. Flakes with thicknesses in the
range of 10-20 nm are often targeted.

o Device Patterning (EBL):

[¢]

Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate.

[e]

Use EBL to define the source and drain electrode patterns over the selected b-AsP flake.

o

Develop the resist to reveal the patterned areas.
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» Contact Deposition:
o Load the substrate into an electron beam or thermal evaporator.
o Deposit a metal stack for the source and drain contacts (e.g., 5 nm Cr /50 nm Au).

o Perform a lift-off process by dissolving the remaining resist in a suitable solvent (e.g.,
acetone), leaving behind the metal contacts on the b-AsP flake.

o Device Characterization:
o Mount the device on a probe station.

o Use the semiconductor device analyzer to measure the electrical characteristics (e.g., I-V
curves) in the dark.

o llluminate the device with a light source of known wavelength and power to measure the
photoresponse. The back-gate voltage can be used to modulate the carrier density in the
b-AsP channel.

Visualizations
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Protocol 1: b-AsP Crystal Synthesis
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Caption: Experimental workflow for b-AsP synthesis and photodetector fabrication.
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Caption: Simplified mechanism of photodetection in a b-AsP device.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1179354#applications-of-black-arsenic-phosphorus-
in-optoelectronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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